2-(Carboxymethoxy)-3,5-difluorobenzoic acid 2-(Carboxymethoxy)-3,5-difluorobenzoic acid
Brand Name: Vulcanchem
CAS No.: 1706457-39-7
VCID: VC2742416
InChI: InChI=1S/C9H6F2O5/c10-4-1-5(9(14)15)8(6(11)2-4)16-3-7(12)13/h1-2H,3H2,(H,12,13)(H,14,15)
SMILES: C1=C(C=C(C(=C1C(=O)O)OCC(=O)O)F)F
Molecular Formula: C9H6F2O5
Molecular Weight: 232.14 g/mol

2-(Carboxymethoxy)-3,5-difluorobenzoic acid

CAS No.: 1706457-39-7

Cat. No.: VC2742416

Molecular Formula: C9H6F2O5

Molecular Weight: 232.14 g/mol

* For research use only. Not for human or veterinary use.

2-(Carboxymethoxy)-3,5-difluorobenzoic acid - 1706457-39-7

Specification

CAS No. 1706457-39-7
Molecular Formula C9H6F2O5
Molecular Weight 232.14 g/mol
IUPAC Name 2-(carboxymethoxy)-3,5-difluorobenzoic acid
Standard InChI InChI=1S/C9H6F2O5/c10-4-1-5(9(14)15)8(6(11)2-4)16-3-7(12)13/h1-2H,3H2,(H,12,13)(H,14,15)
Standard InChI Key JWVWAMXUCGBUPD-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1C(=O)O)OCC(=O)O)F)F
Canonical SMILES C1=C(C=C(C(=C1C(=O)O)OCC(=O)O)F)F

Introduction

Physical and Chemical Properties

Physical Properties

2-(Carboxymethoxy)-3,5-difluorobenzoic acid has several notable physical properties that define its behavior and potential applications. These properties are summarized in the table below:

PropertyValueReference
Molecular Weight232.14 g/mol
XLogP3-AA1.2
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count7
Rotatable Bond Count4

The XLogP3-AA value of 1.2 indicates moderate lipophilicity, suggesting that the compound has a balanced solubility profile in both aqueous and organic solvents . This property is particularly relevant for potential pharmaceutical applications, as it influences membrane permeability and bioavailability.

The presence of two hydrogen bond donors and seven hydrogen bond acceptors suggests that the compound can engage in multiple hydrogen bonding interactions, potentially enhancing its ability to interact with biological targets or participate in crystal engineering applications .

Chemical Properties

As a difluorinated benzoic acid derivative with an additional carboxymethoxy group, 2-(Carboxymethoxy)-3,5-difluorobenzoic acid possesses unique chemical properties. The presence of two carboxylic acid groups makes it a dicarboxylic acid, capable of undergoing typical carboxylic acid reactions such as esterification, amidation, and salt formation.

The SMILES notation for this compound, C1=C(C=C(C(=C1C(=O)O)OCC(=O)O)F)F, provides a linear representation of its molecular structure . This notation is particularly useful for computational chemistry and database searching.

The compound's InChI string, InChI=1S/C9H6F2O5/c10-4-1-5(9(14)15)8(6(11)2-4)16-3-7(12)13/h1-2H,3H2,(H,12,13)(H,14,15), offers a standardized way to represent its chemical structure, enabling precise identification across different chemical databases .

Synthesis and Preparation

Laboratory Preparation Methods

The laboratory preparation of 2-(Carboxymethoxy)-3,5-difluorobenzoic acid would likely require careful control of reaction conditions to achieve selectivity and high yields. Based on procedures for similar compounds, a potential method might involve:

  • Protection of the carboxylic acid group of 2-hydroxy-3,5-difluorobenzoic acid

  • O-alkylation with an appropriate haloacetic acid derivative

  • Deprotection to reveal the final product

The purification of such compounds typically involves column chromatography using solvent systems such as ethyl acetate/methanol or ethyl acetate/petroleum ether, sometimes with small amounts of acetic acid to improve separation .

Applications and Uses

Research Applications

2-(Carboxymethoxy)-3,5-difluorobenzoic acid, with its unique structure featuring two fluorine atoms and two carboxylic acid groups, has potential applications in various research areas:

  • As a building block in the synthesis of more complex molecules, particularly in medicinal chemistry

  • As a ligand in coordination chemistry, where the carboxylic acid groups could coordinate to metal centers

  • In crystal engineering, where its hydrogen bonding capabilities could be exploited to design specific crystal structures

  • As a probe in structure-activity relationship studies, where the fluorine atoms can provide specific electronic effects and metabolic stability

The compound's moderate lipophilicity (XLogP3-AA of 1.2) makes it potentially useful in drug discovery efforts, as compounds with balanced lipophilicity often exhibit favorable pharmacokinetic properties .

Biological and Pharmacological Properties

Biological Activity

  • Antimicrobial activity

  • Enzyme inhibition

  • Receptor binding capabilities

The fluorine atoms can enhance membrane permeability and metabolic stability of compounds, often leading to improved bioavailability and pharmacokinetic properties. The carboxymethoxy group introduces an additional point for hydrogen bonding and potential interactions with biological targets.

Analytical Characterization

Chromatographic Analysis

Chromatographic methods for the analysis of 2-(Carboxymethoxy)-3,5-difluorobenzoic acid would likely be similar to those used for related compounds. Based on the purification methods described for similar compounds, suitable chromatographic conditions might include:

  • TLC analysis using solvent systems such as ethyl acetate/methanol (9:1) or ethyl acetate/methanol/acetic acid (9:1:0.1)

  • HPLC analysis using reverse-phase columns with gradient elution methods

  • Column chromatography for purification using silica gel with appropriate solvent systems

The presence of two carboxylic acid groups would influence the chromatographic behavior of the compound, potentially requiring acidified mobile phases to minimize peak tailing.

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